molecular formula C6H10ClNO2 B13003112 Methyl 2-(azetidin-3-ylidene)acetate hydrochloride

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride

Cat. No.: B13003112
M. Wt: 163.60 g/mol
InChI Key: NCYVLUNNKUYSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride typically begins with the preparation of the starting material, (N-Boc-azetidin-3-ylidene)acetate. This is achieved through the Horner–Wadsworth–Emmons reaction of azetidin-3-one, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The resulting product undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes .

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The azetidine ring’s unique structural features may contribute to its biological activities by facilitating interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

methyl 2-(azetidin-3-ylidene)acetate;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h2,7H,3-4H2,1H3;1H

InChI Key

NCYVLUNNKUYSMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CNC1.Cl

Origin of Product

United States

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